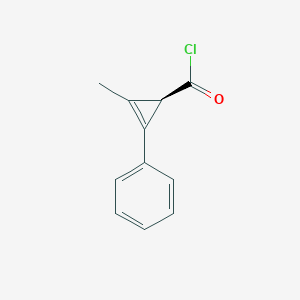
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride is an organic compound with a unique structure characterized by a cyclopropene ring substituted with a methyl group, a phenyl group, and a carbonyl chloride group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The resulting cyclopropane derivative is then subjected to chlorination to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Addition Reactions: The cyclopropene ring can participate in addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, Thioesters: From substitution reactions.
Carboxylic Acids, Alcohols: From oxidation and reduction reactions.
Ring-Opened or Expanded Products: From addition reactions.
Scientific Research Applications
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making the compound a useful intermediate in various chemical reactions. The cyclopropene ring’s strained structure also contributes to its reactivity, allowing it to participate in ring-opening and addition reactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Methyl-3-phenylcyclopropane-1-carbonyl chloride: Lacks the double bond in the cyclopropene ring.
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
(1R)-2-Methyl-3-phenylcycloprop-2-ene-1-amine: Contains an amine group instead of a carbonyl chloride group.
Uniqueness
The presence of both the cyclopropene ring and the carbonyl chloride group in (1R)-2-Methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride makes it unique. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and research.
Properties
CAS No. |
82555-70-2 |
|---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(1R)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3/t10-/m1/s1 |
InChI Key |
AMRHHKUSKGEMGM-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C([C@@H]1C(=O)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C1C(=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


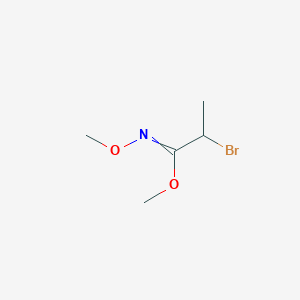
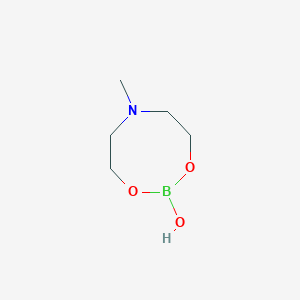
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)

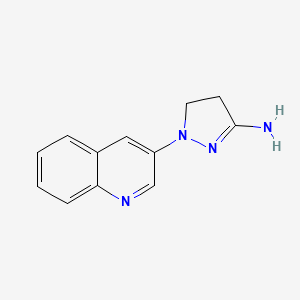

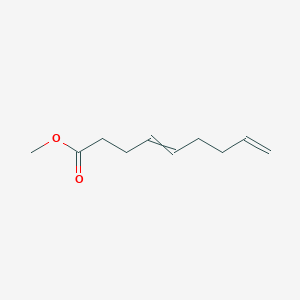
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
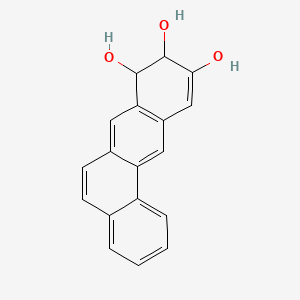
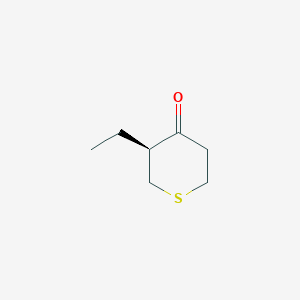

![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)


